2-[1-(5-fluoro-2-methoxybenzenesulfonyl)piperidin-4-yl]-1,8-naphthyridine
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Description
This compound is a complex organic molecule that contains several functional groups. It has a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core is a piperidine ring, which is a common motif in many pharmaceutical compounds . The molecule also contains a sulfonyl group attached to a methoxybenzene ring, which is a derivative of benzene, one of the most fundamental structures in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the sulfonyl group could be introduced through a sulfonation reaction . The exact details of the synthesis would depend on the specific methods and reagents used.Chemical Reactions Analysis
As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The sulfonyl group could potentially be reduced or hydrolyzed, while the piperidine ring might undergo reactions at the nitrogen atom. The naphthyridine core could potentially participate in electrophilic aromatic substitution reactions .Future Directions
Properties
IUPAC Name |
2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-27-18-7-5-16(21)13-19(18)28(25,26)24-11-8-14(9-12-24)17-6-4-15-3-2-10-22-20(15)23-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCZUECOBAWXGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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